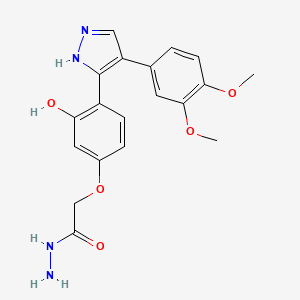

2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

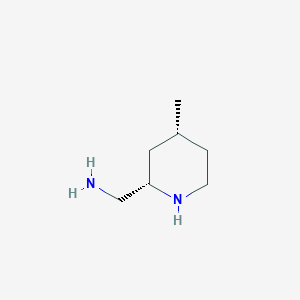

The compound “2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, two methoxy groups, a hydroxy group, and an acetohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms, which can contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxy and hydroxy groups could impact its solubility, while the pyrazole ring could affect its stability .Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis

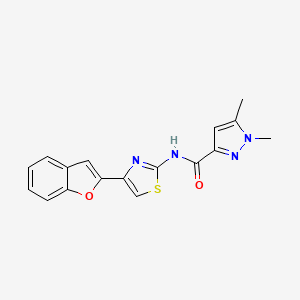

Research on NH-pyrazoles, closely related to the compound of interest, has provided insights into the structural aspects of such compounds, including their tautomerism. The study by Cornago et al. (2009) on the annular tautomerism of curcuminoid NH-pyrazoles used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in both solution and solid states, highlighting the complex hydrogen bonding patterns that stabilize these structures Cornago et al., 2009.

Synthesis and Photophysical Properties

The synthesis and investigation of novel pyrazoline derivatives reveal their potential as fluorescent chemosensors for metal ion detection. Salman A. Khan (2020) described the synthesis of a pyrazoline derivative that demonstrated positive solvatochromism and could act as a fluorescent chemosensor for Fe3+ ions, indicating applications in environmental monitoring and analytical chemistry Khan, 2020.

Biological Evaluation for Pharmaceutical Applications

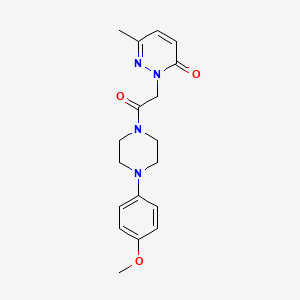

Compounds with pyrazole cores have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, Kendre et al. (2015) synthesized derivatives that were tested for antibacterial and antifungal activities, with some showing promising results Kendre et al., 2015. Similarly, Kucukoglu et al. (2016) explored polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, contributing to cancer research and potential therapeutic applications Kucukoglu et al., 2016.

Antimycobacterial Activity

Research also extends to the development of compounds targeting specific pathogens. For example, Ali and Yar (2007) focused on synthesizing novel derivatives with potent antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, demonstrating the potential of such compounds in addressing drug-resistant tuberculosis Ali & Yar, 2007.

Propiedades

IUPAC Name |

2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-26-16-6-3-11(7-17(16)27-2)14-9-21-23-19(14)13-5-4-12(8-15(13)24)28-10-18(25)22-20/h3-9,24H,10,20H2,1-2H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLHILMSAMXERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)

![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)

![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)

![1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine](/img/structure/B2446701.png)

![2-(3-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446705.png)

![2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2446706.png)